molecular formula C25H30O7 B1201166 Propolin B

Propolin B

Cat. No.: B1201166
M. Wt: 442.5 g/mol
InChI Key: WCDJIWAYGSJPBT-LDEBPVJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propolin B is a prenylflavanone compound isolated from Taiwanese propolis. It belongs to a class of bioactive compounds known for their significant cytotoxic properties. Research on related propolins (such as Propolin C and G) indicates that these compounds can efficiently induce apoptosis in various cancer cell lines, including melanoma and brain cancer cells, suggesting potential research applications for this compound in studying cancer cell proliferation and death mechanisms . The biological activity of prenylflavanones is often linked to the induction of caspase-dependent pathways and the regulation of mitochondrial functions, making them valuable tools for investigating molecular oncology and cellular stress responses . Like other propolis-derived compounds, this compound may also possess antioxidant and free radical scavenging activities, which can be explored in models of oxidative stress . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H30O7/c1-14(5-4-8-25(2,3)31)6-7-15-9-16(10-20(29)24(15)30)21-13-19(28)23-18(27)11-17(26)12-22(23)32-21/h6,9-12,21,26-27,29-31H,4-5,7-8,13H2,1-3H3/b14-6+/t21-/m0/s1

InChI Key

WCDJIWAYGSJPBT-LDEBPVJWSA-N

Isomeric SMILES

C/C(=C\CC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)/CCCC(C)(C)O

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)CCCC(C)(C)O

Synonyms

propolin B

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating and purifying Propolin B from natural sources, and how do extraction solvents influence yield and purity?

  • Methodological Answer : this compound, a bioactive prenylated flavonoid, is typically isolated using solvent extraction (e.g., ethanol, hexane) followed by chromatographic techniques like HPLC or column chromatography. Ethanol-water mixtures (70–80% ethanol) are preferred for balancing polarity and solubility, maximizing yield while minimizing co-extraction of non-target compounds . Purity (>95%) is verified via NMR and LC-MS, with solvent choice critically impacting the removal of waxes and terpenoids .

Q. How is this compound structurally characterized, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:

  • UV-Vis : Identifies flavonoid absorption bands (λ~260–360 nm).
  • NMR (1H, 13C, 2D-COSY) : Confirms prenyl group positioning and aromatic substitution patterns.
  • HR-MS : Validates molecular formula (e.g., C₂₅H₂₈O₄) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Provides definitive stereochemical data. Cross-referencing with existing spectral libraries is mandatory for novel derivatives .

Q. What in vitro assays are most reliable for assessing this compound’s antioxidant activity, and how should controls be designed?

  • Methodological Answer : Standard assays include DPPH radical scavenging, FRAP, and ORAC. Controls must include:

  • Positive controls : Trolox or ascorbic acid at varying concentrations.
  • Negative controls : Solvent-only (e.g., DMSO) to exclude interference.
  • Sample replicates : Triplicate measurements to ensure reproducibility. IC₅₀ values should be normalized to compound purity and compared against reference antioxidants .

Advanced Research Questions

Q. How can contradictory findings in this compound’s anti-inflammatory mechanisms (e.g., NF-κB vs. MAPK pathway dominance) be resolved experimentally?

  • Methodological Answer : Contradictions arise from cell-type specificity or concentration-dependent effects. To resolve this:

  • Dose-response profiling : Test this compound across a wide range (0.1–100 μM) in primary macrophages (e.g., RAW 264.7) vs. epithelial cells.
  • Pathway inhibition assays : Use siRNA knockdown or pharmacological inhibitors (e.g., BAY 11-7082 for NF-κB, U0126 for MAPK) to isolate signaling nodes.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map temporal pathway activation .

Q. What experimental designs are recommended to evaluate this compound’s synergistic effects with conventional chemotherapeutic agents?

  • Methodological Answer : Use combinatorial index (CI) analysis via the Chou-Talalay method:

  • Fixed-ratio testing : Combine this compound with cisplatin/doxorubicin at non-toxic doses (e.g., IC₁₀–IC₂₀).
  • Synergy metrics : CI < 1 indicates synergy; validate via apoptosis assays (Annexin V/PI) and caspase-3 activation.
  • Mechanistic cross-talk : Assess P-glycoprotein inhibition (calcein-AM assay) to rule out efflux-mediated resistance .

Q. How should researchers address discrepancies in this compound’s bioavailability data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often stem from poor solubility or first-pass metabolism. Strategies include:

  • Formulation optimization : Nanoemulsions or liposomes to enhance aqueous solubility.
  • Pharmacokinetic (PK) studies : Plasma concentration-time profiling (LC-MS/MS) in rodents, comparing oral vs. intravenous administration.
  • Metabolite identification : Use liver microsomes or hepatocytes to track phase I/II metabolism .

Data Contradiction Analysis

Q. What statistical approaches are suitable for reconciling variability in this compound’s cytotoxic IC₅₀ values across cancer cell lines?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from ≥5 independent studies; apply random-effects models to account for heterogeneity.
  • Sensitivity analysis : Stratify by cell lineage (e.g., breast vs. lung cancer) and culture conditions (e.g., serum-free vs. FBS-supplemented media).
  • Multivariate regression : Identify covariates (e.g., ROS levels, p53 status) influencing potency .

Experimental Design Tables

Parameter Recommendation Evidence Source
Extraction SolventEthanol-water (7:3 v/v)
Purity ValidationNMR + LC-MS (≥95%)
Synergy AssessmentChou-Talalay CI method
Bioavailability ModelRodent PK with nanoformulation
Conflicting Findings Resolution Strategy
NF-κB vs. MAPK dominanceCell-type-specific pathway inhibition assays
In vitro vs. in vivo PKNanoemulsion optimization + metabolite ID

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